molecular formula C21H19NO2 B4202425 1-(3-ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

1-(3-ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one

Cat. No.: B4202425
M. Wt: 317.4 g/mol
InChI Key: CQURRCZJVVMUNR-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with an ethoxyphenyl group attached to a dihydrobenzoquinolinone core, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

The synthesis of 1-(3-ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core reacts with an ethoxybenzene in the presence of a Lewis acid catalyst.

    Reduction and Cyclization: The final step involves the reduction of the intermediate product followed by cyclization to form the dihydrobenzoquinolinone structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

1-(3-Ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its fully reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxyphenyl group or the quinoline core, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include quinoline N-oxides, fully reduced quinoline derivatives, and substituted quinoline compounds.

Scientific Research Applications

1-(3-Ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent due to its quinoline core.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3-ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one involves its interaction with various molecular targets, including enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, reducing inflammation.

Comparison with Similar Compounds

Similar compounds to 1-(3-ethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one include:

    Quinoline: The parent compound with a simpler structure but similar biological activities.

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Camptothecin: An anti-cancer agent with a quinoline-based structure.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-2,4-dihydro-1H-benzo[f]quinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-2-24-16-8-5-7-15(12-16)18-13-20(23)22-19-11-10-14-6-3-4-9-17(14)21(18)19/h3-12,18H,2,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQURRCZJVVMUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.